4,4'-Bi-4H-1,2,4-triazole

Übersicht

Beschreibung

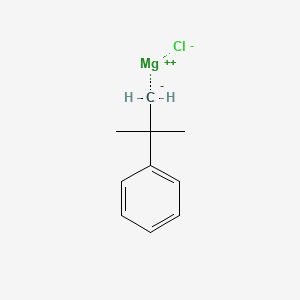

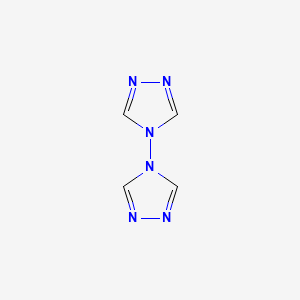

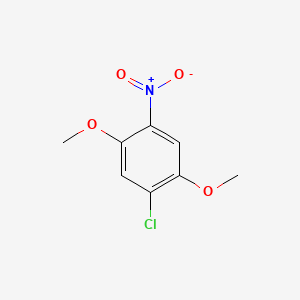

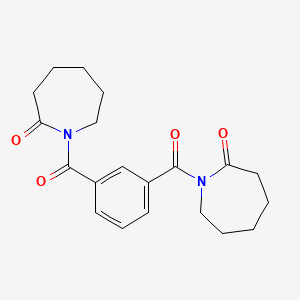

“4,4’-Bi-4H-1,2,4-triazole” is a chemical compound with the molecular formula C4H4N6 . It is a type of triazole, a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 4H-1,2,4-triazoles, including “4,4’-Bi-4H-1,2,4-triazole”, often involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates . In one approach, four nitroamino groups were successfully introduced into a bis-1,2,4-triazole backbone to pursue higher energetic performance .

Molecular Structure Analysis

The molecular structure of “4,4’-Bi-4H-1,2,4-triazole” is planar . The C-N and N-N distances fall into a narrow range, consistent with the aromaticity . The average mass of the molecule is 136.115 Da, and the monoisotopic mass is 136.049744 Da .

Wissenschaftliche Forschungsanwendungen

Novel Triazole Derivatives: A Patent Review

4,4'-Bi-4H-1,2,4-triazole derivatives have been explored for their diverse biological activities, with a focus on anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The success of various triazoles in the pharmaceutical market has sparked interest in new synthesis methods and biological evaluation of these compounds. Challenges include finding more efficient preparations considering green chemistry and addressing new diseases and drug-resistant bacteria (Ferreira et al., 2013).

Adsorption on Mild Steel Surface

Some 4H-triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, are studied for their effectiveness in corrosion and dissolution protection of mild steel in hydrochloric acid solution. These compounds exhibit significant inhibitory efficiency, with the order of efficiency being dependent on the substituents present in the inhibitor molecule (Bentiss et al., 2007).

Corrosion Inhibition in Acidic Media

The efficiency of 4H-1,2,4-triazole derivatives in corrosion inhibition of mild steel in acidic environments has been confirmed. These compounds show high inhibition efficiencies, particularly in hydrochloric acid, with studies indicating that the adsorption of these derivatives follows Langmuir's adsorption isotherm (Lagrenée et al., 2002).

Supramolecular Interactions of Triazoles

1,2,3-Triazoles, including 4H-1,2,4-triazole derivatives, are studied for their diverse supramolecular interactions in coordination and supramolecular chemistry. These compounds facilitate complexation of anions and offer several coordination modes, contributing to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Crystal Structure and Magnetic Properties

4H-1,2,4-triazole derivatives, due to their coordination modes and magnetic properties, have potential applications in molecular-based memory devices, displays, and optical switches. Their structures exhibit significant hydrogen bonding and π-π interactions, leading to supramolecular networks (Şahin et al., 2008).

Synthesis and Biological Activities

Various synthesis methods and biological properties of 4H-1,2,4-triazole derivatives, such as antimicrobial, antifungal, and antitumor effects, are researched. These compounds also find applications in agriculture and industry as dyes, corrosion inhibitors, and photosensitizers (Khilkovets et al., 2022).

Safety And Hazards

Zukünftige Richtungen

In the field of energetic material research, there is a focus on preparing high-energy-density materials (HEDMs) with performance comparable or superior to CL-20 . In response to this challenge, four nitroamino groups were successfully introduced into a bis-1,2,4-triazole backbone to pursue higher energetic performance . The resulting materials exhibit excellent physicochemical properties and improved thermal and mechanical stability . These tetranitroamino materials can be promising candidates for advanced HEDMs .

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYNPUWAAJSGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342905 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bi-4H-1,2,4-triazole | |

CAS RN |

16227-15-9 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the structure of 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole as revealed by the research?

A1: Both research articles [, ] primarily focus on the successful synthesis and confirmation of the 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole structure through X-ray crystallography. This technique provides valuable insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its potential interactions and properties.

Q2: Why is the synthesis of 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole noteworthy for the scientific community?

A2: While the provided articles [, ] do not delve into specific applications of this compound, the synthesis itself represents a contribution to the field of heterocyclic chemistry. The confirmed structure could serve as a foundation for further research exploring potential applications in areas such as material science, catalysis, or medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)